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Compound of Interest

Compound Name: Zurletrectinib

Cat. No.: B10856200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocols for

Zurletrectinib (ICP-723), a potent, next-generation, pan-tropomyosin receptor kinase (TRK)

inhibitor developed by InnoCare Pharma. Zurletrectinib has demonstrated significant efficacy

and a favorable safety profile in treating patients with advanced solid tumors harboring

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.

Introduction
Zurletrectinib is an orally bioavailable small molecule inhibitor targeting TRKA, TRKB, and

TRKC kinases.[1][2] NTRK gene fusions are oncogenic drivers in a wide array of adult and

pediatric tumors.[3][4] Zurletrectinib has shown potent activity against wild-type TRK kinases

and various acquired resistance mutations that can emerge after treatment with first-generation

TRK inhibitors.[1][4] Furthermore, preclinical studies have highlighted its ability to penetrate the

blood-brain barrier, suggesting potential efficacy against brain metastases.[5]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

Zurletrectinib.

Table 1: Clinical Efficacy of Zurletrectinib in Patients with NTRK Fusion-Positive Solid Tumors
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Efficacy Endpoint Patient Population Result Citation

Objective Response

Rate (ORR)
Adult

83.7% (95% CI: 70.3,

92.7)
[6]

Adult (at doses ≥8

mg)
80% - 90% [5]

Pediatric and

Adolescent
90% [7][8]

TRK inhibitor-naïve

Pediatric and

Adolescent

100% (95% CI 54.1,

100.0)
[9]

Complete Response

(CR)
Adult 10.2% [6]

Pediatric (previously

progressed on 1st-gen

TRK inhibitor)

1 patient achieved CR [9]

Partial Response (PR)
Patients resistant to

1st-gen TRK inhibitors
All achieved PR [7][8]

Intracerebral ORR
Adult patients with

brain metastases

66.7% (2 out of 3

patients)
[6]

12-Month Duration of

Response (DOR)

Rate

Adult 92.0% [6][7]

12-Month

Progression-Free

Survival (PFS) Rate

Adult 90.5% [6][7]

Median Time to

Response
Adolescent

1.0 month (95% CI:

0.99, NE)
[9]

Pediatric
0.9 month (95% CI:

0.89, NE)
[9]
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Table 2: Recommended Phase 2 Dose (RP2D)

Patient Population
Recommended Phase 2
Dose

Citation

Adolescent (12 to 18 years) 8 mg (fixed dose tablet) [7][8][9]

Pediatric (<12 years)
7.2 mg/m² (orally disintegrating

tablet based on BSA)
[7][8][9]

Table 3: Preclinical Brain Penetration of Zurletrectinib and Other TRK Inhibitors

TRK Inhibitor
Brain/Plasma Ratio at 2
hours

Citation

Zurletrectinib 15.5% [5]

Repotrectinib 10.2% [5]

Selitrectinib 6.17% [5]

Table 4: Preclinical Median Survival in Orthotopic Glioma Models

Treatment Median Survival (days) Citation

Zurletrectinib 104 [5]

Repotrectinib 66.5 [5]

Selitrectinib 41.5 [5]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the clinical evaluation of

Zurletrectinib.

Phase I/II Clinical Trial Protocol (NCT04685226 &
NCT05745623)
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This protocol is a composite based on available information for the Phase I/II and pivotal Phase

II trials.

3.1.1. Study Objectives:

Primary: To evaluate the safety, tolerability, and determine the maximum tolerated dose

(MTD) and recommended Phase 2 dose (RP2D) of Zurletrectinib.

Secondary: To assess the anti-tumor activity (ORR, DOR, PFS), and to characterize the

pharmacokinetic (PK) profile of Zurletrectinib.

3.1.2. Patient Eligibility Criteria:

Inclusion:

Histopathologically confirmed, surgically unresectable, locally advanced or metastatic solid

tumors.

Documented NTRK gene fusion.

Age ≥12 years for adolescent cohorts and 2 to <12 years for pediatric cohorts.

At least one measurable lesion as defined by Response Evaluation Criteria in Solid

Tumors version 1.1 (RECIST 1.1).

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

Failure of standard clinical care or no effective therapy available.

Exclusion:

Prior treatment with a TRK inhibitor may be an exclusion criterion for TRK inhibitor-naïve

cohorts.

Active, uncontrolled central nervous system (CNS) metastases (patients with treated,

stable brain metastases may be eligible).

Clinically significant cardiovascular, renal, or hepatic impairment.
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3.1.3. Drug Administration:

Zurletrectinib is administered orally.

Adolescent patients receive a fixed dose in tablet form.

Pediatric patients receive an orally disintegrating tablet with the dose calculated based on

body surface area (BSA).

Dose escalation in the Phase I part of the study follows a standard 3+3 design to determine

the MTD.

3.1.4. Tumor Response Assessment:

Tumor assessments are performed by an Independent Review Committee (IRC) and

investigators.

Radiological assessments (CT or MRI) are conducted at baseline and then at regular

intervals (e.g., every 8 weeks).

Tumor response is evaluated based on RECIST 1.1 for solid tumors and Response

Assessment in Neuro-Oncology (RANO) criteria for brain metastases.

3.1.5. Safety and Tolerability Assessment:

Adverse events (AEs) are monitored throughout the study and graded according to the

Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

Dose-limiting toxicities (DLTs) are assessed during the first cycle of treatment in the dose-

escalation phase.

3.1.6. Pharmacokinetic (PK) Analysis:

Serial blood samples are collected at pre-defined time points before and after Zurletrectinib
administration.

Plasma concentrations of Zurletrectinib are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.
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PK parameters, including Cmax (maximum concentration), Tmax (time to maximum

concentration), and AUC (area under the curve), are calculated using non-compartmental

analysis.

Preclinical In Vivo Xenograft Studies
3.2.1. Animal Models:

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.

Subcutaneous xenograft models are established by injecting human cancer cell lines with

known NTRK fusions.

For intracranial activity studies, orthotopic glioma models are created by intracranially

implanting NTRK fusion-positive glioma cells.

3.2.2. Drug Administration and Dosing:

Zurletrectinib and comparator TRK inhibitors are administered orally once or twice daily.

Vehicle control is administered to a separate group of animals.

Dosing is based on body weight.

3.2.3. Efficacy Evaluation:

Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous

models.

For orthotopic models, survival is the primary endpoint.

Body weight is monitored as an indicator of toxicity.

3.2.4. Brain Penetration Assessment:

Rats are administered a single oral dose of Zurletrectinib or comparator drugs.

At specified time points (e.g., 0.5 and 2 hours post-dose), blood and brain tissue are

collected.
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Drug concentrations in plasma and brain homogenates are quantified by LC-MS/MS to

determine the brain/plasma ratio.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Zurletrectinib and a typical

clinical trial workflow.
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Zurletrectinib's inhibition of the TRK signaling pathway.
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A simplified workflow for the Zurletrectinib clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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